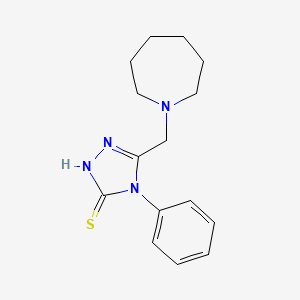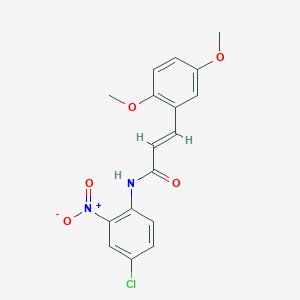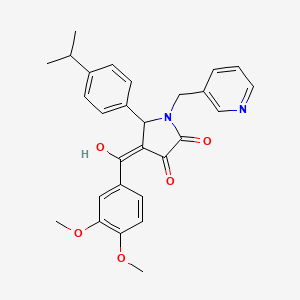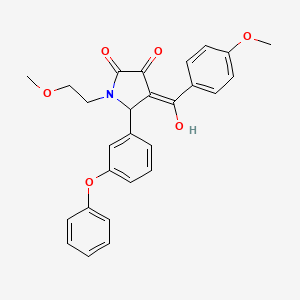
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AZT, is a chemical compound that has been the subject of extensive scientific research. It is a thiosemicarbazone derivative that has shown promise in a variety of applications, including as an antiviral agent and as a potential treatment for cancer.
作用機序
The mechanism of action of 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its ability to inhibit the reverse transcriptase enzyme, which is essential for the replication of certain viruses, including HIV. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading throughout the body. In addition, this compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of reverse transcriptase and the induction of apoptosis in cancer cells. In addition, this compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the effects of reverse transcriptase inhibition and apoptosis induction in various cell types. However, one limitation of using this compound in lab experiments is that it can be toxic to certain cell types at high concentrations, which may limit its usefulness in certain applications.
将来の方向性
There are a number of potential future directions for research on 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity compared to the original compound. In addition, further research is needed to fully understand the mechanisms by which this compound inhibits reverse transcriptase and induces apoptosis, which may lead to the development of new and more effective treatments for viral infections and cancer. Finally, there is also interest in exploring the potential anti-inflammatory effects of this compound and its derivatives, which may have applications in the treatment of a variety of inflammatory conditions.
合成法
The synthesis of 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 1-azepanemethylamine with phenylacetonitrile in the presence of sodium hydride to form 5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole. This compound is then treated with sulfur to produce the final product, this compound.
科学的研究の応用
5-(1-azepanylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential use as an antiviral agent, particularly in the treatment of HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme that is essential for the replication of the virus. In addition, this compound has also been investigated for its potential as a cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
特性
IUPAC Name |
3-(azepan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c20-15-17-16-14(12-18-10-6-1-2-7-11-18)19(15)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGAHGGUGHTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429569.png)
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429574.png)
![4-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5429584.png)
![N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5429590.png)
![4-ethyl-5-({1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5429592.png)
![3-[2-(2,2-dimethyl-3-oxopiperazin-1-yl)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5429593.png)
![2-[(3-bromobenzoyl)amino]-N-methylbenzamide](/img/structure/B5429597.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5429606.png)

![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5429626.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5429634.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5429639.png)